molecular formula C21H20N4O3 B11285023 5-hydroxy-N-(2-methoxyphenyl)-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

5-hydroxy-N-(2-methoxyphenyl)-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11285023
M. Wt: 376.4 g/mol
InChI Key: ISQXDICRCZBNQM-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with the use of catalysts like p-toluenesulfonic acid or sodium acetate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, by occupying the active site and preventing substrate binding. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, including the induction of apoptosis in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

N-(2-METHOXYPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    N-(2-METHOXYPHENYL)-5-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE: Similar structure but with a thieno ring, leading to different electronic properties and biological activities.

    7-(3,4-DIMETHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE: Contains a triazolo ring, which can alter its reactivity and interaction with biological targets.

The uniqueness of N-(2-METHOXYPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific substitution pattern and the presence of both methoxy and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-5-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H20N4O3/c1-13-19(14-8-4-3-5-9-14)24-25-16(12-18(26)23-20(13)25)21(27)22-15-10-6-7-11-17(15)28-2/h3-11,16H,12H2,1-2H3,(H,22,27)(H,23,26)

InChI Key

ISQXDICRCZBNQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)CC(N2N=C1C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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